molecular formula C13H24NO3+ B11118404 4-(1,4-Dioxaspiro[4.4]non-2-ylmethyl)-4-methylmorpholin-4-ium

4-(1,4-Dioxaspiro[4.4]non-2-ylmethyl)-4-methylmorpholin-4-ium

Cat. No.: B11118404
M. Wt: 242.33 g/mol
InChI Key: VPXQDJZXBXRASW-UHFFFAOYSA-N
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Description

4-(1,4-Dioxaspiro[44]non-2-ylmethyl)-4-methylmorpholin-4-ium is a chemical compound known for its unique spiro structure, which includes a morpholine ring and a dioxaspiro nonane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,4-Dioxaspiro[4.4]non-2-ylmethyl)-4-methylmorpholin-4-ium typically involves the reaction of morpholine derivatives with spiroketal intermediates. One common method includes the condensation of morpholine with 1,4-dioxaspiro[4.4]nonane under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities. This would include the use of industrial reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,4-Dioxaspiro[4.4]non-2-ylmethyl)-4-methylmorpholin-4-ium can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine nitrogen or the spiroketal oxygen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the morpholine ring.

    Reduction: Reduced forms of the spiroketal moiety.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

4-(1,4-Dioxaspiro[4.4]non-2-ylmethyl)-4-methylmorpholin-4-ium has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,4-Dioxaspiro[4.4]non-2-ylmethyl)-4-methylmorpholin-4-ium involves its interaction with various molecular targets. The spiro structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The morpholine ring can interact with hydrogen bond donors or acceptors, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,4-Dioxaspiro[4.4]non-2-ylmethyl)-4-methylmorpholin-4-ium is unique due to its combination of a spiroketal structure with a morpholine ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs.

Properties

Molecular Formula

C13H24NO3+

Molecular Weight

242.33 g/mol

IUPAC Name

4-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-4-methylmorpholin-4-ium

InChI

InChI=1S/C13H24NO3/c1-14(6-8-15-9-7-14)10-12-11-16-13(17-12)4-2-3-5-13/h12H,2-11H2,1H3/q+1

InChI Key

VPXQDJZXBXRASW-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCOCC1)CC2COC3(O2)CCCC3

Origin of Product

United States

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